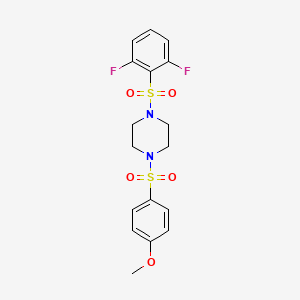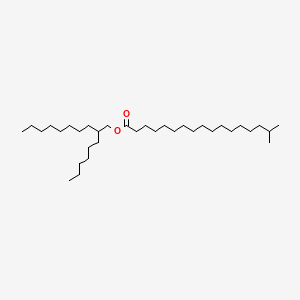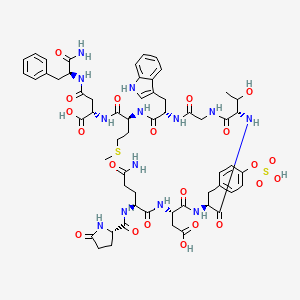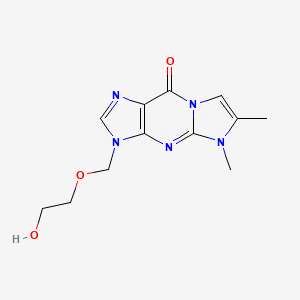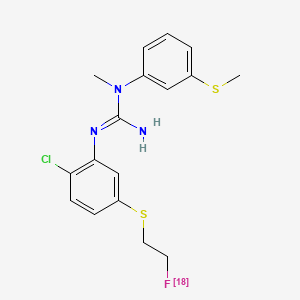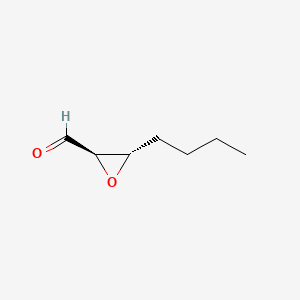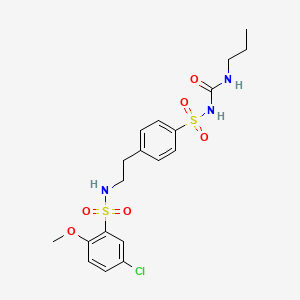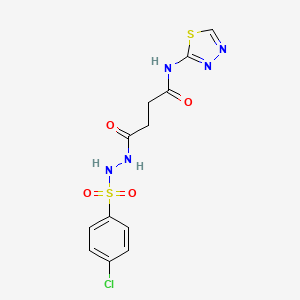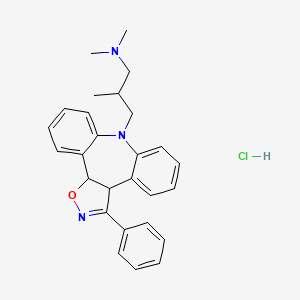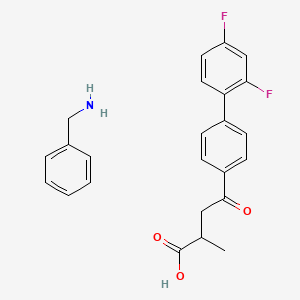
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of an isoquinolinium core, which is a bicyclic structure containing nitrogen, and an ethoxy-oxoethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide typically involves the quaternization of isoquinoline derivatives. One common method includes the reaction of 2-methylisoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with methyl iodide to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, tertiary amines, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. Additionally, the compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2-Methylisoquinolinium iodide: Another quaternary ammonium compound with comparable chemical properties.
Ethyl bromoacetate derivatives: Compounds with similar side chains and reactivity.
Uniqueness
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is unique due to its specific combination of an isoquinolinium core and an ethoxy-oxoethyl side chain. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
200064-93-3 |
|---|---|
Formule moléculaire |
C14H20INO2 |
Poids moléculaire |
361.22 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)acetate;iodide |
InChI |
InChI=1S/C14H20NO2.HI/c1-3-17-14(16)11-15(2)9-8-12-6-4-5-7-13(12)10-15;/h4-7H,3,8-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LUWVIMUPKUFTCG-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1(CCC2=CC=CC=C2C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


